molecular formula C8H9NO3 B12509801 [(2-Hydroxyphenyl)amino]acetic acid

[(2-Hydroxyphenyl)amino]acetic acid

Cat. No.: B12509801
M. Wt: 167.16 g/mol
InChI Key: QDAYZTZGLPEDOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Hydroxyphenyl)amino]acetic acid, also known as 2-amino-2-(2-hydroxyphenyl)acetic acid, is a compound with the molecular formula C8H9NO3. It is a white to pale-yellow solid that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Hydroxyphenyl)amino]acetic acid can be achieved through several methods. One common approach involves the reaction of (2-chlorophenyl)acetic acid with an alkali metal hydroxide, such as sodium hydroxide, in the presence of a copper catalyst at elevated temperatures (130-300°C). This process results in the substitution of the chlorine atom with a hydroxyl group, forming the desired product .

Another method involves the reduction of 2-hydroxybenzylideneaminoacetic acid using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields this compound with high purity .

Industrial Production Methods

Industrial production of this compound often utilizes large-scale batch reactors where the reaction conditions can be carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[(2-Hydroxyphenyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2-Hydroxyphenyl)amino]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2-Hydroxyphenyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as cyclooxygenase (COX), by binding to the active site and preventing substrate access. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-(2-hydroxyanilino)acetic acid

InChI

InChI=1S/C8H9NO3/c10-7-4-2-1-3-6(7)9-5-8(11)12/h1-4,9-10H,5H2,(H,11,12)

InChI Key

QDAYZTZGLPEDOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.